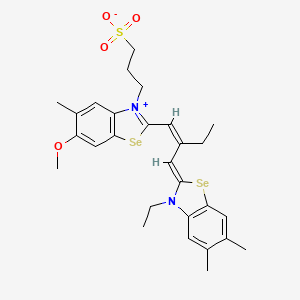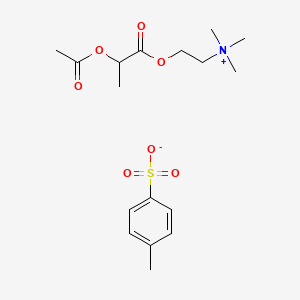
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and dimethylaminophenyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 2-chlorophenyl derivative through halogenation reactions.
Coupling with Dimethylaminophenyl: The chlorophenyl intermediate is then coupled with a dimethylaminophenyl compound using a suitable coupling reagent such as palladium catalysts.
Formazan Formation: The final step involves the formation of the formazan ring through a condensation reaction with appropriate reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Condensation: The formazan ring can participate in condensation reactions with aldehydes or ketones, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(4-methylphenyl)-5-formazancarbothioamide: This compound has a similar structure but with a methyl group instead of a dimethylamino group, leading to different reactivity and applications.
1-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarbothioamide: The presence of a bromine atom instead of chlorine affects the compound’s chemical properties and reactivity.
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-formazancarboxamide: This compound has a carboxamide group instead of a carbothioamide group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
130111-84-1 |
|---|---|
Formule moléculaire |
C16H17ClN6S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
[(Z)-N-(2-chloroanilino)-C-[4-(dimethylamino)phenyl]carbonimidoyl]iminothiourea |
InChI |
InChI=1S/C16H17ClN6S/c1-23(2)12-9-7-11(8-10-12)15(21-22-16(18)24)20-19-14-6-4-3-5-13(14)17/h3-10,19H,1-2H3,(H2,18,24)/b20-15-,22-21? |
Clé InChI |
JVEAZDQXLNUZMI-XEZMEXMKSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2Cl)/N=NC(=S)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)N=NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




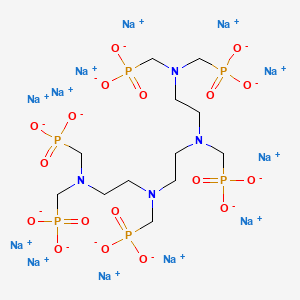
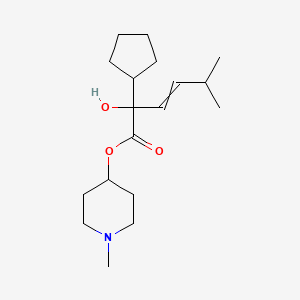


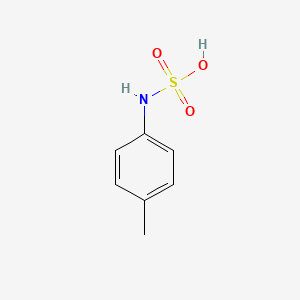
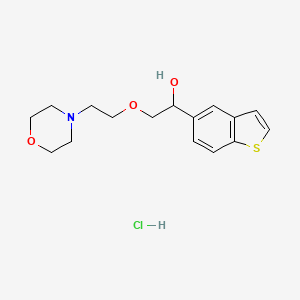
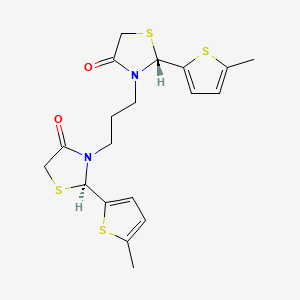

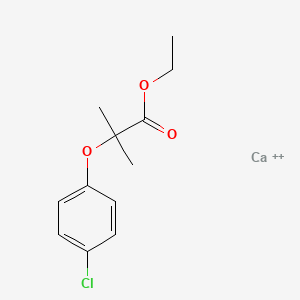
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
